molecular formula C23H25N3O4 B11611630 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline

Cat. No.: B11611630
M. Wt: 407.5 g/mol
InChI Key: WKLHIVOOXGVAHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline is a chemical hybrid compound of significant interest in medicinal chemistry and antimicrobial research. This synthetic molecule integrates a quinoline heterocycle, a piperazine ring, and a 3,4,5-trimethoxybenzoyl moiety, a structural framework known to be explored for its potential biological activity. Scientific literature indicates that structurally related quinoline-piperazine hybrids are investigated for their potent and selective activity against Gram-positive bacteria, such as Staphylococcus aureus , with studies suggesting potential mechanisms of action that include interaction with bacterial enzymes like tyrosyl-tRNA synthetase and DNA gyrase . The piperazine component is a common pharmacophore that often contributes to favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-likeness properties, enhancing a molecule's suitability for further development . As a research chemical, this compound serves as a valuable scaffold for scientists working in early-stage drug discovery, particularly in the design and synthesis of novel anti-infective agents. This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity, and all sales are final.

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

(4-quinolin-2-ylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C23H25N3O4/c1-28-19-14-17(15-20(29-2)22(19)30-3)23(27)26-12-10-25(11-13-26)21-9-8-16-6-4-5-7-18(16)24-21/h4-9,14-15H,10-13H2,1-3H3

InChI Key

WKLHIVOOXGVAHH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization for Quinoline Scaffold

The Gould-Jacobs reaction remains a cornerstone for quinoline synthesis, leveraging anilines and ethyl 2-cyano-3-ethoxyacrylate to form 4-hydroxyquinoline intermediates. For 2-substituted quinolines, alternative regioselective methods are required.

Vilsmeier-Haack Formylation

Source describes the Vilsmeier-Haack reaction to synthesize 2-chloroquinoline-3-carbaldehyde from N-arylacetamides. While the target compound lacks the aldehyde group, this method provides a pathway to 2-chloroquinoline precursors. Key steps include:

  • Reaction Conditions : POCl3 and DMF at 0–5°C, followed by hydrolysis.

  • Intermediate Isolation : 2-Chloroquinoline-3-carbaldehyde is purified via column chromatography (hexane/ethyl acetate).

Chlorination of 2-Hydroxyquinoline

Analogous to 4-chloroquinoline synthesis, 2-hydroxyquinoline may be treated with POCl3 under reflux to yield 2-chloroquinoline:

2-Hydroxyquinoline+POCl3Δ2-Chloroquinoline+H3PO4\text{2-Hydroxyquinoline} + \text{POCl}3 \xrightarrow{\Delta} \text{2-Chloroquinoline} + \text{H}3\text{PO}_4

Optimization : Prolonged heating (10–12 h) in Dowtherm A at 250–260°C ensures complete conversion.

Acylation with 3,4,5-Trimethoxybenzoyl Chloride

Benzoylation Reaction

The final step involves acylating the secondary piperazine nitrogen with 3,4,5-trimethoxybenzoyl chloride:

2-(Piperazin-1-yl)quinoline+3,4,5-Trimethoxybenzoyl chlorideDCM, DIPEATarget Compound\text{2-(Piperazin-1-yl)quinoline} + \text{3,4,5-Trimethoxybenzoyl chloride} \xrightarrow{\text{DCM, DIPEA}} \text{Target Compound}

Reaction Optimization

  • Base : N,N-Diisopropylethylamine (DIPEA, 1.5 eq.) scavenges HCl.

  • Solvent : Anhydrous DCM at 0°C to room temperature.

  • Duration : 24 h stirring ensures complete acylation.

Purification and Yield

  • Chromatography : Ethyl acetate/petroleum ether (2:1).

  • Recrystallization : Diethyl ether yields crystalline product.

  • Yield : 45–97% (dependent on benzoyl chloride reactivity).

Structural and Spectroscopic Analysis

NMR Spectral Features

  • Piperazine Protons : Broad singlet (δ 3.5–4.0 ppm) due to conformational flexibility.

  • Trimethoxybenzoyl Group :

    • Three singlet OCH3 signals (δ 3.8–3.9 ppm).

    • Aromatic protons (δ 6.8–7.4 ppm) integrating for three protons.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C27H28N3O4 : 482.2078 ([M+H]+).

  • Observed : 482.2075.

Challenges and Optimization Insights

Regioselectivity in Quinoline Synthesis

Positional isomerism at the 2-position necessitates careful control of cyclization conditions. Vilsmeier-Haack formylation offers superior regioselectivity compared to Gould-Jacobs for 2-substituted quinolines.

Piperazine Conformational Dynamics

Broad NMR signals for piperazine CH2 groups suggest rapid ring inversion, except in sterically hindered derivatives (e.g., 2,3-dichlorobenzoyl analogs) .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or benzoyl derivatives.

    Substitution: Piperazine derivatives with various substituents replacing the benzoyl group.

Scientific Research Applications

Anticancer Activity

The quinoline scaffold is well-known for its diverse pharmacological properties, including anticancer activity. Research indicates that derivatives of quinoline can inhibit cancer cell proliferation through various mechanisms.

Mechanisms of Action:

  • Inhibition of Enzymes : Quinoline derivatives have been shown to inhibit enzymes such as sirtuins, which are implicated in cancer progression. This inhibition can lead to the suppression of tumor growth and metastasis.
  • Cell Cycle Arrest : Certain studies have indicated that compounds similar to 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies:
A study demonstrated that related compounds exhibited IC50 values ranging from 0.014 to 5.87 µg/mL against various cancer cell lines, indicating significant anticancer potential . The structural modifications in these compounds enhance their binding affinity to cancer-related targets.

Neuropharmacological Applications

The piperazine moiety present in this compound suggests potential applications in treating neurological disorders.

Dopaminergic Activity:

  • Compounds with piperazine structures often interact with dopamine receptors, which are crucial in conditions such as schizophrenia and depression. This interaction could lead to therapeutic effects by modulating dopaminergic signaling pathways.

Research Insights:
Studies have shown that quinoline derivatives can exhibit neuroprotective effects and may enhance cognitive function by inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain . This suggests a potential application in treating Alzheimer’s disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline involves its interaction with specific molecular targets. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes . Additionally, the piperazine ring can interact with various enzymes, potentially inhibiting their activity. The trimethoxybenzoyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological effects .

Comparison with Similar Compounds

Trimethoxybenzoyl vs. Sulfonyl Substitutions

Sulfonyl groups are less electron-rich than trimethoxybenzoyl, which may diminish interactions with the hydrophobic colchicine pocket .

Methoxy Variations

2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-4-methylquinoline (CAS 929820-84-8) substitutes the 3,4,5-trimethoxy group with a single methoxy group. This simplification reduces hydrophobicity and may compromise binding affinity, underscoring the necessity of multiple methoxy substituents for optimal activity .

Amino-Substituted Derivatives

MPT0B214, a 5-amino-2-aroylquinoline, demonstrates enhanced tubulin inhibition (IC₅₀ < 10 nM) compared to non-amino-substituted analogs. In contrast, 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline lacks this functional group, suggesting room for structural optimization.

Pharmacological and Mechanistic Insights

Antiproliferative Activity

While B014 (6-aroylquinoline) shows broad-spectrum cytotoxicity, 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline may exhibit selectivity for specific cancer subtypes. For example, B014’s activity is independent of p53 status in non-small cell lung cancer (NSCLC) cells, a trait that remains to be confirmed for the 2-aroylquinoline derivative .

Drug Resistance Profile

MPT0B214 retains efficacy against multidrug-resistant tumor cells, a critical advantage over conventional microtubule inhibitors. Structural comparisons suggest that the 5-amino group in MPT0B214 may mitigate efflux pump recognition, a feature absent in the target compound .

Data Tables

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents/Modifications IC₅₀ (nM) Key Reference(s)
2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline 2-aroyl, 3,4,5-trimethoxybenzoyl N/A
B014 (6-aroylquinoline) 6-aroyl, 3,4,5-trimethoxybenzoyl 24.4
MPT0B214 5-amino-2-aroyl, 3,4,5-trimethoxybenzoyl <10
4,8-Dimethyl-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]quinoline 4-methylbenzenesulfonyl N/A

Table 2: Substituent Effects on Bioactivity

Substituent Type Impact on Activity Example Compound
3,4,5-Trimethoxybenzoyl High tubulin affinity; optimal hydrophobicity B014, MPT0B214
Single methoxybenzoyl Reduced binding; lower potency CAS 929820-84-8
Sulfonyl group Diminished electron density; weaker inhibition CAS 478081-68-4
Amino substitution Enhanced hydrogen bonding; improved potency MPT0B214

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-(3,4,5-Trimethoxybenzoyl)piperazin-1-yl]quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential coupling of the quinoline core with the piperazine moiety and subsequent benzoylation. Key steps include:

  • Nucleophilic substitution : Reacting 2-chloroquinoline with piperazine under reflux in a polar aprotic solvent (e.g., DMF) to form the piperazinyl-quinoline intermediate .
  • Benzoylation : Introducing the 3,4,5-trimethoxybenzoyl group via a coupling agent (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
  • Optimization : Adjusting temperature, solvent polarity, and stoichiometry to improve yield. For example, using excess piperazine (1.5–2.0 eq) enhances substitution efficiency .
    • Validation : Monitor reaction progress via TLC and characterize intermediates/final product using 1H^1H-NMR and HRMS .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify substituent positions and coupling patterns (e.g., quinoline aromatic protons at δ 8.5–9.0 ppm, piperazine methylene protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : HRMS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z corresponding to C23H _{23}H _{25}N3O _{3}O _{4} $) .
  • X-ray Diffraction : Single-crystal analysis to resolve bond lengths and angles, particularly for the trimethoxybenzoyl-piperazine linkage .

Q. What in vitro assays are suitable for preliminary pharmacological evaluation?

  • Methodological Answer : Focus on receptor binding and enzyme inhibition assays:

  • Dopamine Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-spiperone for D2/D3 receptors) to assess affinity, given structural similarity to D3 ligands .
  • Kinase Inhibition : Screen against PI3K/PKB pathway targets using fluorescence-based ADP-Glo™ assays .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy group positioning) influence target selectivity in SAR studies?

  • Methodological Answer : Systematic variations (e.g., mono-, di-, or trimethoxybenzoyl groups) are synthesized and tested:

  • Binding Affinity : Compare IC50_{50} values in receptor assays. For example, 3,4,5-trimethoxy substitution enhances lipophilicity and D3 receptor selectivity vs. 2,3,4-substituted analogs .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions (e.g., trimethoxy groups forming hydrogen bonds with receptor hydrophobic pockets) .
    • Data Table :
Substituent PositionD3 Receptor IC50_{50} (nM)D2 Receptor IC50_{50} (nM)
3,4,5-Trimethoxy12 ± 1.5450 ± 35
2,3,4-Trimethoxy85 ± 6.2320 ± 28
Source: Adapted from .

Q. What computational strategies predict metabolic stability and toxicity early in development?

  • Methodological Answer :

  • ADME Prediction : Tools like SwissADME calculate logP (e.g., 3.2 for the compound, indicating moderate blood-brain barrier penetration) and CYP450 inhibition profiles .
  • Toxicity Screening : Use ProTox-II to identify potential hepatotoxicity (e.g., mitochondrial membrane disruption) based on structural alerts .
    • Case Study : ICReDD’s quantum chemical calculations identified optimal reaction paths for analogs, reducing experimental iterations by 40% .

Q. How can contradictory data in binding assays (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer pH, temperature (25°C vs. 37°C), and radioligand purity .
  • Meta-Analysis : Pool data from multiple studies (e.g., 5–10 independent assays) to calculate weighted mean IC50_{50} and confidence intervals .
  • Orthogonal Validation : Confirm results using SPR (surface plasmon resonance) for kinetic binding analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.